Difructose anhydride III
Overview
Description
Difructose anhydride III is a cyclic disaccharide composed of two fructose residues. It is the smallest cyclic disaccharide and is a hydrolysate of inulin, a naturally occurring polysaccharide. This compound is rarely found in nature and has garnered industrial interest as a low-calorie sugar substitute due to its unique properties and physiological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Difructose anhydride III is primarily produced from inulin through enzymatic reactions. The enzyme inulin fructotransferase (depolymerizing) is used to catalyze the conversion of inulin to this compound. This enzyme cleaves the inulin polymer, resulting in the formation of this compound .
Industrial Production Methods: Large-scale production of this compound involves the use of inulin fructotransferase in bioreactors. The enzyme is often produced by microorganisms such as Arthrobacter species. The process includes the extraction of inulin from sources like chicory, followed by enzymatic conversion in an ultrafiltration membrane bioreactor to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: Difructose anhydride III undergoes various chemical reactions, including hydrolysis and Maillard reactions. It is relatively stable under acidic conditions but can be hydrolyzed to fructose under specific conditions .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions can hydrolyze this compound to fructose.
Maillard Reaction: Under heat and in the presence of amino acids, this compound can participate in Maillard reactions, leading to the formation of brown pigments and flavor compounds.
Major Products:
Hydrolysis: Fructose
Maillard Reaction: Various flavor compounds and brown pigments.
Scientific Research Applications
Difructose anhydride III has a wide range of applications in scientific research:
Chemistry: Used as a low-calorie sweetener and a precursor for other chemical compounds.
Biology: Acts as a prebiotic, promoting the growth of beneficial gut bacteria.
Medicine: Investigated for its potential to improve mineral absorption and reduce cholesterol levels.
Industry: Utilized in the food industry as a low-calorie sweetener and in the pharmaceutical industry for its health benefits
Mechanism of Action
Difructose anhydride III exerts its effects primarily through its role as a prebiotic. It is indigestible by human enzymes but is fermented by beneficial gut bacteria, leading to the production of short-chain fatty acids that promote gut health. Additionally, it enhances the absorption of minerals such as calcium and magnesium in the intestine .
Comparison with Similar Compounds
Difructose anhydride I: Another cyclic disaccharide formed from inulin.
Difructose anhydride IV: Produced from levan, another fructan.
Comparison: Difructose anhydride III is unique due to its specific glycosidic linkages and its ability to act as a prebiotic. Unlike difructose anhydride I and IV, this compound has been shown to have a more pronounced effect on mineral absorption and gut health .
Properties
IUPAC Name |
(2R,3'S,4'S,4aR,5'R,6R,7R,7aS)-4a,5',6-tris(hydroxymethyl)spiro[3,6,7,7a-tetrahydrofuro[2,3-b][1,4]dioxine-2,2'-oxolane]-3',4',7-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O10/c13-1-5-7(16)9(18)12(21-5)4-19-11(3-15)10(22-12)8(17)6(2-14)20-11/h5-10,13-18H,1-4H2/t5-,6-,7-,8-,9+,10+,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRQDWNGXKYIDO-TWOHWVPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C(C(C(O2)CO)O)O)OC3C(C(OC3(O1)CO)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H](O[C@]3(O1)CO)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81129-73-9 | |
Record name | Difructose anhydride III | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081129739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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